Cas no 2137679-45-7 (2-Cyclopropyl-4-(ethylamino)butan-1-ol)

2-Cyclopropyl-4-(ethylamino)butan-1-ol is a chiral amino alcohol derivative characterized by its cyclopropyl and ethylamino functional groups. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structural features, including the cyclopropyl ring, may confer enhanced metabolic stability and steric constraints, making it valuable for medicinal chemistry applications. The presence of both hydroxyl and amino groups allows for further functionalization, enabling diverse derivatization pathways. The compound’s defined stereochemistry, if applicable, could also be leveraged for enantioselective synthesis. Suitable for research and development, it offers a versatile scaffold for exploring structure-activity relationships in drug discovery.
2-Cyclopropyl-4-(ethylamino)butan-1-ol structure
2137679-45-7 structure
Product Name:2-Cyclopropyl-4-(ethylamino)butan-1-ol
CAS No:2137679-45-7
MF:C9H19NO
MW:157.253262758255
CID:6529024
PubChem ID:165956447
Update Time:2025-11-03

2-Cyclopropyl-4-(ethylamino)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-4-(ethylamino)butan-1-ol
    • 2137679-45-7
    • EN300-800905
    • 2-Cyclopropyl-4-(ethylamino)butan-1-ol
    • Inchi: 1S/C9H19NO/c1-2-10-6-5-9(7-11)8-3-4-8/h8-11H,2-7H2,1H3
    • InChI Key: FWHGBFPSHGLJQA-UHFFFAOYSA-N
    • SMILES: OCC(CCNCC)C1CC1

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.3Ų

2-Cyclopropyl-4-(ethylamino)butan-1-ol Pricemore >>

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Additional information on 2-Cyclopropyl-4-(ethylamino)butan-1-ol

2-Cyclopropyl-4-(ethylamino)butan-1-ol: A Comprehensive Overview

2-Cyclopropyl-4-(ethylamino)butan-1-ol, also known by its CAS number 2137679-45-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclopropane ring, an ethylamino group, and a hydroxyl group. The compound has been studied extensively for its potential applications in drug development, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.

The synthesis of 2-Cyclopropyl-4-(ethylamino)butan-1-ol involves a multi-step process that typically begins with the preparation of the cyclopropane moiety. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this chiral center, which is critical for the compound's biological activity. The ethylamino group, introduced via nucleophilic substitution or reductive amination, plays a pivotal role in modulating the compound's solubility and bioavailability.

Recent studies have highlighted the potential of 2-Cyclopropyl-4-(ethylamino)butan-1-ol as a precursor for the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of kinase inhibitors and GPCR modulators. The compound's ability to undergo various functional group transformations makes it an invaluable intermediate in medicinal chemistry.

In terms of biological activity, 2-Cyclopropyl-4-(ethylamino)butan-1-ol has demonstrated promising results in preclinical models. It has been shown to exhibit selective inhibition of certain enzymes, making it a potential candidate for the treatment of metabolic disorders. Furthermore, its hydroxyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced potency and selectivity.

The pharmacokinetic properties of 2-Cyclopropyl-4-(ethylamino)butan-1-ol have also been investigated in depth. Studies indicate that the compound has favorable absorption characteristics and moderate clearance rates, which are advantageous for drug delivery. However, further research is required to optimize its bioavailability and minimize potential off-target effects.

In conclusion, 2-Cyclopropyl-4-(ethylamino)butan-1-ol represents a valuable compound with significant potential in drug discovery and development. Its unique structure, coupled with recent advances in synthetic methodology and biological evaluation, positions it as a key player in the creation of novel therapeutic agents. Continued research into its properties will undoubtedly yield further insights into its utility as a pharmacological tool.

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